Enhanced Reactivity in Suzuki-Miyaura Coupling from Electron-Donating Substituents
The presence of both an ethyl and a methoxy group, which are strong electron-donating substituents (EDS), is predicted to enhance the transmetalation rate in the Suzuki-Miyaura catalytic cycle relative to unsubstituted phenylboronic acid or analogs with electron-withdrawing groups. A study on substituent effects in Suzuki coupling established that for arylboronic acids, 'the electron donating groups are beneficial to the Suzuki reaction, while the electron withdrawing group is unfavorable' [1]. The 3-ethyl-4-methoxyphenylboronic acid possesses two EDS, which should make it a more reactive partner than phenylboronic acid or 4-carboxyphenylboronic acid.
| Evidence Dimension | Relative Reactivity in Suzuki Coupling |
|---|---|
| Target Compound Data | Classified as a strong electron-donating arylboronic acid based on substituent effects [1]. |
| Comparator Or Baseline | Phenylboronic acid (baseline); Electron-withdrawing group-substituted arylboronic acids. |
| Quantified Difference | Electron-donating groups are 'beneficial' while electron-withdrawing groups are 'unfavorable' for the reaction rate [1]. No specific rate constant is available for this compound. |
| Conditions | Suzuki coupling in aqueous micelles, as per the referenced study [1]. |
Why This Matters
For a synthetic chemist, the selection of a more reactive boronic acid can lead to higher yields, reduced catalyst loading, or shorter reaction times, directly impacting project cost and efficiency.
- [1] Liu, H. et al. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. J Org Chem. 2024. View Source
